Triprolidine hydrochloride monohydrate
Overview
Description
Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992)
Triprolidine hydrochloride (anh.) is a hydrochloride resulting from the formal reaction of equimolar amounts of triprolidine and hydrogen chloride. Its monohydrate is used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders. It has a role as a H1-receptor antagonist. It contains a triprolidine(1+).
Histamine H1 antagonist used in allergic rhinitis; ASTHMA; and URTICARIA. It is a component of COUGH and COLD medicines. It may cause drowsiness.
See also: Triprolidine (has active moiety) ... View More ...
Mechanism of Action
Target of Action
Triprolidine hydrochloride monohydrate primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. When histamine binds to the H1 receptor, it triggers symptoms such as sneezing, itching, and runny nose, which are commonly associated with allergies .
Mode of Action
Triprolidine acts as an antagonist at the histamine H1 receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to these receptors, triprolidine blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by triprolidine is the histamine signaling pathway . By blocking the H1 receptor, triprolidine inhibits the effects of histamine, a key mediator of allergic reactions. This results in a decrease in symptoms such as sneezing, itching, and runny nose .
Pharmacokinetics
Triprolidine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of triprolidine is approximately 2.1 ± 0.8 hours . The time to peak concentration in the body is around 1.7 ± 0.5 hours . Only about 1% of the drug is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of triprolidine’s action primarily involve the suppression of histamine-induced reactions . By blocking the H1 receptor, triprolidine prevents histamine from exerting its effects, thereby alleviating symptoms of allergies such as sneezing, itching, and runny nose .
Action Environment
For instance, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of a drug, potentially impacting its efficacy and stability . .
Biochemical Analysis
Biochemical Properties
Triprolidine Hydrochloride Monohydrate acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This interaction leads to temporary relief of the negative symptoms brought on by histamine .
Cellular Effects
This compound provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies . It also aids in sleep .
Molecular Mechanism
The mechanism of action of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Dosage Effects in Animal Models
In rats, this compound has been observed to block spinal motor and sensory functions
Properties
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-NWBUNABESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
486-12-4 (Parent) | |
Record name | Triprolidine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872513 | |
Record name | Triprolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
550-70-9, 6138-79-0 | |
Record name | Triprolidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triprolidine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triprolidine hydrochloride | |
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Record name | Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triprolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triprolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | triprolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROLIDINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7A104R3J | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Triprolidine Hydrochloride Monohydrate, and how does it exert its antihistaminic effect?
A1: this compound acts as a histamine H1-receptor antagonist. [] It competitively binds to these receptors, preventing histamine from binding and triggering allergic reactions. While its exact downstream effects are complex and not fully elucidated, this blockade helps alleviate symptoms like itching, sneezing, and runny nose associated with allergies.
Q2: Can you describe the structural features of this compound?
A2: this compound is a crystalline compound. [] Its crystal structure reveals key features: * The 2-pyridyl ring and the p-tolyl system have specific dihedral angles concerning the double bond.* A protonated tertiary nitrogen atom forms a hydrogen bond with a chloride ion.* Two chloride ions are interconnected through hydrogen bonds with two water molecules, creating a distorted square planar arrangement. * The pyridyl ring participates in π orbital overlap with another pyridyl ring and forms a hydrogen bond with the nitrogen function. These structural insights provide a basis for understanding its interactions within biological systems.
Q3: How is this compound formulated for controlled drug release, and what advantages do these formulations offer?
A3: Researchers have successfully incorporated this compound into Interpenetrating Polymer Network (IPN) microspheres using acrylamide-grafted Carboxymethylcellulose and Sodium alginate. [] This formulation, prepared via a water-in-oil emulsion method and crosslinked with glutaraldehyde, allows for the controlled release of the drug over an extended period, as demonstrated by release studies showing sustained drug release up to 12 hours. [] This controlled release characteristic is advantageous as it could potentially lead to prolonged therapeutic effects and improved patient compliance by reducing dosing frequency.
Q4: Are there any known microbial metabolic pathways for this compound?
A4: Yes, studies have shown that the fungus Cunninghamella elegans can metabolize this compound. [] This fungus primarily converts the drug into hydroxymethyl triprolidine, a known mammalian metabolite, through a process involving a mono-oxygenase enzyme and molecular oxygen. Interestingly, further oxidation to the carboxylic acid derivative (another mammalian metabolite) was not observed in this fungal model.
Q5: What analytical techniques are employed to study and quantify this compound?
A5: Various analytical techniques have been used to investigate this compound. These include:* High-performance liquid chromatography (HPLC): Used for isolating and quantifying the drug and its metabolites in biological samples. []* Gas chromatography with nitrogen-phosphorus detection (GC-NPD): This technique provides sensitive detection and quantification of the drug, particularly in complex matrices like animal feed, urine, and wastewater. []* Differential scanning calorimetry (DSC): Used to characterize the thermal properties and confirm the molecular-level distribution of this compound within polymeric matrices for drug delivery. []* Scanning electron microscopy (SEM): Employed to visualize the morphology and size of drug-loaded microspheres, confirming the formation of spherical particles. []* Laser particle size analyzer: Used to determine the particle size and size distribution of the microspheres, crucial parameters for controlled drug release formulations. [] Researchers leverage these diverse methods to ensure the quality, efficacy, and safety of this compound formulations.
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